

The Discovery and History of (+)-Carnegine in Cacti: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid first isolated in 1901, is a notable constituent of several cactus species, primarily the iconic Saguaro (*Carnegiea gigantea*) and the impressive Cardón cactus (*Pachycereus pringlei*). This document provides a comprehensive technical overview of the discovery, history, and biosynthesis of **(+)-Carnegine**. It includes a summary of its known concentrations in various cacti, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic pathway. Notably, **(+)-Carnegine** has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), suggesting potential pharmacological significance.

Introduction: Discovery and Historical Context

The story of **(+)-Carnegine** is intrinsically linked to the pioneering era of natural product chemistry in the early 20th century. The compound was first isolated in 1901, and its chemical structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was firmly established through synthesis in 1929.^[1] The naming of its primary source, the Saguaro cactus (*Carnegiea gigantea*), honors the industrialist and philanthropist Andrew Carnegie, highlighting the historical importance of this plant.

Early research into the chemical constituents of cacti was notably advanced by the work of German pharmacologist Arthur Heffter. While renowned for his isolation of mescaline from

peyote in 1897, his broader investigations into cactus alkaloids laid the groundwork for the discovery of numerous compounds, including carnegine. The subsequent synthesis of related alkaloids, such as mescaline by Ernst Späth in 1919, further propelled the field of alkaloid chemistry and provided the chemical tools to understand the structures of these complex molecules.

Quantitative Analysis of (+)-Carnegine in Cacti

While **(+)-Carnegine** is a known constituent of several cacti, detailed quantitative data across a wide range of species remains somewhat limited in publicly available literature. The primary sources of this alkaloid are Carnegiea gigantea and Pachycereus pringlei. Other tetrahydroisoquinoline alkaloids are also present, often in trace amounts. The concentration of these alkaloids can be influenced by various factors, including the specific part of the plant analyzed, the age of the plant, and the geographic location and growing conditions.

Cactus Species	Alkaloid	Concentration (% of dry weight)	Reference
Carnegiea gigantea	Heliamine	0.007%	[2]
Carnegiea gigantea	Dehydrosalsolidine	0.006%	[2]
Pachycereus pringlei	Carnegine	Present (exact percentage not specified)	[3][4]
Pachycereus pringlei	Other Tetrahydroisoquinoline s	Present	[3][4]

Note: Specific quantitative data for **(+)-Carnegine** in Carnegiea gigantea is not readily available in the surveyed literature. The concentrations of other trace alkaloids are provided for context.

Experimental Protocols: Extraction and Isolation of (+)-Carnegine

The extraction and isolation of **(+)-Carnegine** from cactus material present challenges due to the high mucilage and polysaccharide content of the plant tissue. The following is a generalized protocol derived from established methods for alkaloid extraction from cacti, which can be adapted and optimized for carnegine.

General Alkaloid Extraction from Cacti

This protocol outlines a typical acid-base extraction method suitable for isolating a crude alkaloid fraction from fresh or dried cactus material.

Materials:

- Dried and powdered cactus material (e.g., Carnegiea gigantea or Pachycereus pringlei)
- Methanol or ethanol
- Hydrochloric acid (HCl), 5% solution
- Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), 10% solution
- Dichloromethane or chloroform
- Anhydrous sodium sulfate
- Rotary evaporator
- Separatory funnel
- Filter paper

Procedure:

- Maceration: The powdered cactus material is macerated in methanol or ethanol for 24-48 hours at room temperature. This process is repeated three times to ensure exhaustive extraction of the alkaloids.
- Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

- Acidification: The crude extract is dissolved in a 5% HCl solution. This step protonates the basic alkaloids, converting them into their water-soluble salt forms.
- Defatting: The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane or chloroform to remove fats, waxes, and other non-alkaloidal components. The organic layer is discarded.
- Basification: The acidic aqueous layer containing the alkaloid salts is made basic (pH 9-10) by the slow addition of a 10% NaOH or NH₄OH solution. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
- Extraction of Free Base: The basic aqueous solution is extracted multiple times with dichloromethane or chloroform. The organic layers containing the free base alkaloids are combined.
- Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkaloid mixture.

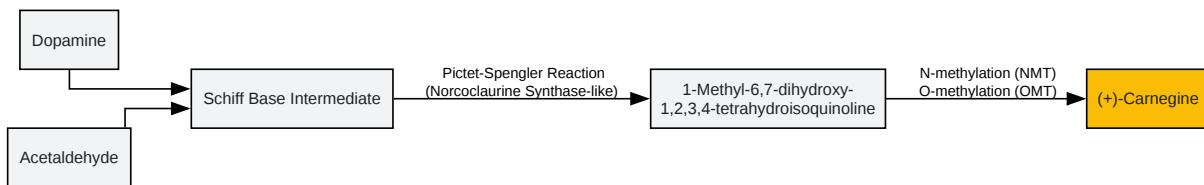
Chromatographic Separation and Purification of (+)-Carnegine

Further purification of the crude alkaloid mixture is necessary to isolate **(+)-Carnegine**. Column chromatography is a standard technique for this purpose.

Materials:

- Crude alkaloid extract
- Silica gel (for column chromatography)
- Solvent system (e.g., a gradient of chloroform and methanol)
- Thin-layer chromatography (TLC) plates
- UV lamp for visualization

Procedure:

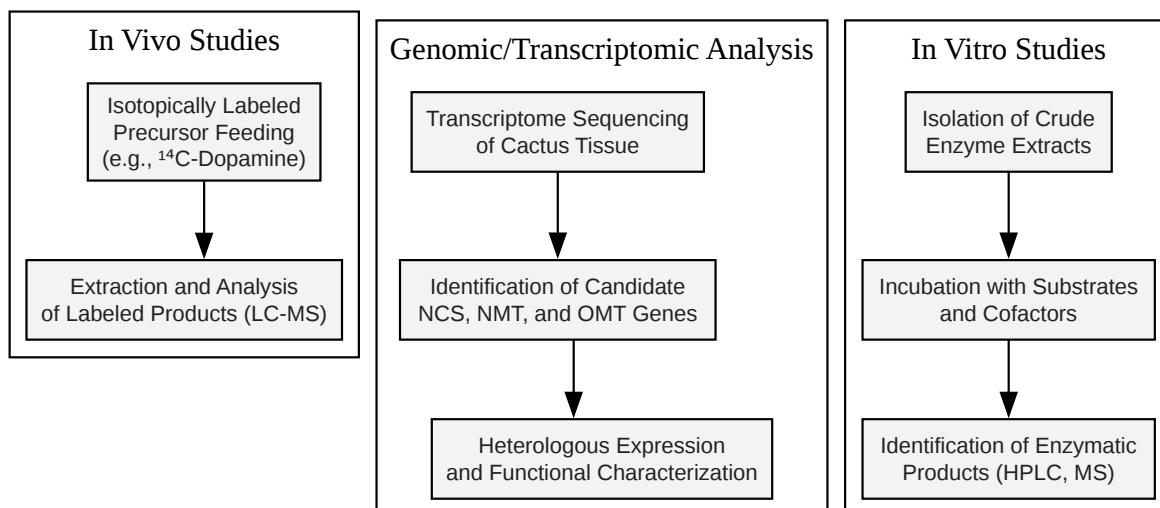

- Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.
- Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.
- Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
- Fraction Collection: Fractions of the eluate are collected sequentially.
- TLC Analysis: The collected fractions are monitored by TLC to identify those containing carnegine. The TLC plates are typically visualized under a UV lamp.
- Pooling and Concentration: Fractions containing pure carnegine are combined, and the solvent is evaporated to yield the purified compound.

Biosynthesis of (+)-Carnegine

The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti is believed to proceed through the Pictet-Spengler reaction. This reaction involves the condensation of a β -phenylethylamine with an aldehyde or ketone, followed by cyclization.

For **(+)-Carnegine**, the proposed biosynthetic precursors are dopamine and acetaldehyde. The pathway can be summarized as follows:

- Formation of the Schiff Base: Dopamine reacts with acetaldehyde to form a Schiff base intermediate.
- Pictet-Spengler Cyclization: The aromatic ring of the dopamine moiety attacks the iminium carbon of the Schiff base, leading to the formation of the tetrahydroisoquinoline ring system. This reaction is catalyzed by a norcoclaurine synthase (NCS)-like enzyme.
- Methylation Steps: Subsequent N-methylation and O-methylation steps, catalyzed by specific N-methyltransferases (NMTs) and O-methyltransferases (OMTs), lead to the final structure of **(+)-Carnegine**. The exact sequence and specificity of these methylation events in carnegine biosynthesis are still under investigation.



[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **(+)-Carnegine**.

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways often involves a combination of tracer studies, enzyme assays, and genomic analysis.

[Click to download full resolution via product page](#)

General experimental workflow for elucidating a biosynthetic pathway.

Pharmacological Significance

(+)-Carnegine has been shown to be a relatively potent and selective inhibitor of monoamine oxidase A (MAO-A).^[1] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-anxiety medications. The potential for carnegine and similar alkaloids to potentiate the effects of other psychoactive compounds, such as mescaline, through MAO-A inhibition is an area of ongoing interest.^[1]

Conclusion

(+)-Carnegine, a tetrahydroisoquinoline alkaloid from cacti, represents a fascinating molecule with a rich history and potential pharmacological applications. While its discovery dates back over a century, further research is needed to fully elucidate its quantitative distribution in various cactus species, refine extraction and isolation protocols for higher yields, and definitively map out its biosynthetic pathway, including the specific enzymes involved. The potent and selective MAO-A inhibitory activity of **(+)-Carnegine** warrants further investigation for its potential as a lead compound in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Pachycereus pringlei - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Discovery and History of (+)-Carnegine in Cacti: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11882884#carnege-discovery-and-history-in-cacti]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com